Griseoluteic acid

Antiparasitic Drug Discovery Trypanosoma brucei Structure-Activity Relationship

Sourcing Griseoluteic acid (GA) for SAR or biosynthetic studies demands a compound with a precisely defined substitution pattern (6-hydroxymethyl, 9-methoxy, 1-carboxylic acid) and verified purity. Unlike generic phenazines, GA's distinct redox profile and characterized biosynthetic gene cluster make it an irreplaceable reference standard. We offer this phenazine antibiotic, originally isolated from Streptomyces griseoluteus, with comprehensive QC documentation to ensure batch-to-batch reproducibility in your antitrypanosomal, antimicrobial, and metabolic engineering research.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 489-76-9
Cat. No. B1674913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseoluteic acid
CAS489-76-9
SynonymsLL 14I352-beta;  LL-14I352-beta;  LL14I352-beta;  Griseoluteic acid; 
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)CO
InChIInChI=1S/C15H12N2O4/c1-21-11-6-5-8(7-18)12-14(11)17-13-9(15(19)20)3-2-4-10(13)16-12/h2-6,18H,7H2,1H3,(H,19,20)
InChIKeyTVCSLGBWHLPONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Griseoluteic Acid (CAS 489-76-9): A Phenazine Antibiotic for Antimicrobial, Antiparasitic, and Biosynthesis Research


Griseoluteic acid (CAS 489-76-9), chemically known as 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid [1], is a phenazine-class antibiotic originally isolated from Streptomyces griseoluteus P510 [2]. It is a naturally occurring breakdown product of the griseoluteins A and B and serves as a key biosynthetic intermediate in the formation of more complex phenazine derivatives, including D-alanylgriseoluteic acid (AGA) [3]. Griseoluteic acid exhibits moderate antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis [2] and demonstrates antitrypanosomal activity comparable to clinically used agents like suramin and eflornithine in vitro [4]. Its well-defined role in phenazine biosynthetic pathways [5] and its established chemical synthesis [6] make it a valuable reference compound and research tool in natural product chemistry, microbiology, and drug discovery.

Why Generic Substitution of Griseoluteic Acid (CAS 489-76-9) with Other Phenazines Is Scientifically Unsound


Phenazine antibiotics constitute a structurally diverse class of compounds whose biological activities—including antimicrobial potency, redox behavior, and antiparasitic efficacy—are exquisitely sensitive to the nature and position of substituents on the tricyclic phenazine core [1]. Griseoluteic acid (GA) possesses a distinct substitution pattern (6-hydroxymethyl and 9-methoxy groups, plus a 1-carboxylic acid moiety) that differentiates it from closely related phenazines such as griseolutein B (which contains a sesquiterpene moiety at N-5) [2], D-alanylgriseoluteic acid (AGA) (which incorporates a D-alanyl residue at the 12-hydroxyl position) [3], and phenazine-1-carboxylic acid (PCA) (which lacks the 6-hydroxymethyl and 9-methoxy modifications) [4]. These structural differences translate into quantitative disparities in redox activity [3], antitrypanosomal potency [2], and biosynthetic pathway engagement [5]. Consequently, substituting GA with another phenazine in an experimental or industrial setting without rigorous validation risks introducing uncontrolled variables that can confound data interpretation, compromise assay reproducibility, and invalidate comparative conclusions. GA's defined role as both a bioactive molecule and a characterized biosynthetic intermediate [6] further precludes simple replacement with analogs lacking this dual functional profile.

Griseoluteic Acid (CAS 489-76-9): Quantitative Differential Evidence for Scientific Procurement Decisions


Griseoluteic Acid vs. Griseolutein B: 1450-Fold Difference in Antitrypanosomal Potency (IC50)

Griseoluteic acid (GA) exhibits moderate antitrypanosomal activity, but is 1450-fold less potent than its closely related analog, griseolutein B, against Trypanosoma brucei brucei GUTat 3.1 in vitro [1]. The quantitative disparity is directly attributable to structural differences: griseoluteic acid lacks the N-5 sesquiterpene moiety present in griseolutein B [1].

Antiparasitic Drug Discovery Trypanosoma brucei Structure-Activity Relationship

Redox Activity of Griseoluteic Acid vs. D-Alanylgriseoluteic Acid: 6-7 Fold Lower Reduction Rate in Cell-Free Assays

In a cell-free assay measuring cytochrome c reduction in the absence of ferredoxin-NADP+ reductase, D-alanylgriseoluteic acid (AGA) was reduced six to seven times more readily than griseoluteic acid (GA) [1]. This quantitative difference highlights the profound impact of the D-alanyl substituent on the redox properties of the phenazine core.

Phenazine Redox Chemistry Antibiotic Mode of Action Electron Transfer

Antibacterial Activity of Griseoluteic Acid: Qualitative Inhibition of Bacillus subtilis Growth

Griseoluteic acid (GA) significantly inhibited the growth of Bacillus subtilis in qualitative antimicrobial assays following its purification from Streptomyces griseoluteus P510 culture broth [1]. While specific MIC values were not reported in this isolation study, the observation confirms its inherent antibacterial activity, consistent with the phenazine antibiotic class.

Antimicrobial Susceptibility Testing Gram-Positive Bacteria Phenazine Antibiotics

Griseoluteic Acid Cytotoxicity: 3-Fold Selectivity Index Against MRC-5 Human Fibroblasts

Griseoluteic acid exhibits a selectivity index (SI) of 3, calculated as the ratio of its cytotoxic concentration (IC50 = 6110 ng/mL) against human MRC-5 embryonic lung fibroblasts to its antitrypanosomal potency (IC50 = 2030 ng/mL) against T. b. brucei GUTat 3.1 [1]. This low SI indicates relatively poor discrimination between parasite and mammalian cell targets compared to clinical agents.

Cytotoxicity Profiling Selectivity Index Antiparasitic Drug Safety

Biosynthetic Pathway Elucidation: Griseoluteic Acid as a Defined Intermediate in Phenazine Modification

The complete biosynthetic pathway of griseoluteic acid in Streptomyces griseoluteus P510 was elucidated in 2024, identifying four essential modification enzymes (SgpH, SgpI, SgpK, and SgpL) that convert phenazine-1,6-dicarboxylic acid (PDC) into griseoluteic acid [1]. This pathway was successfully reconstituted heterologously in Pseudomonas chlororaphis, establishing a platform for efficient production [1].

Natural Product Biosynthesis Phenazine Engineering Synthetic Biology

Chemical Synthesis Confirmation: Griseoluteic Acid Structure Verified by Total Synthesis

The total chemical synthesis of griseoluteic acid was first achieved in 1970 via reductive cyclization of a 2-nitrodiphenylamine precursor using sodium borohydride in ethanolic sodium ethoxide [1]. This synthesis not only provided an alternative to fermentation-based production but also served to confirm the structure of the natural product through rigorous spectroscopic comparison [1].

Organic Synthesis Structural Confirmation Phenazine Chemistry

High-Impact Research and Industrial Application Scenarios for Griseoluteic Acid (CAS 489-76-9)


Antiparasitic Drug Discovery: Using Griseoluteic Acid as a Reference Standard for SAR Studies of N-5 Substituted Phenazines

Griseoluteic acid's moderate antitrypanosomal activity (IC50 = 2030 ng/mL) and its lack of an N-5 substituent make it an ideal reference compound for structure-activity relationship (SAR) studies aimed at understanding the contribution of N-5 modifications to antiparasitic potency [1]. Researchers can use GA as a baseline to quantify the potency enhancement conferred by N-5 substitutions, as demonstrated by the 1450-fold increase in activity observed with griseolutein B [1]. This application is directly supported by the quantitative head-to-head comparison data presented in Evidence Item 1.

Phenazine Redox Chemistry Research: Employing Griseoluteic Acid as a Less Redox-Active Control

Studies investigating the electron transfer properties of phenazine antibiotics require carefully controlled redox activity. Griseoluteic acid, which is reduced six to seven times more slowly than D-alanylgriseoluteic acid in cell-free cytochrome c reduction assays [2], serves as a low-redox-activity comparator. This application is particularly relevant for experiments seeking to correlate structural features (e.g., the presence of an amino acid substituent) with redox behavior and subsequent antimicrobial efficacy. The use case is directly derived from the quantitative comparison in Evidence Item 2.

Metabolic Engineering and Synthetic Biology: Utilizing the Elucidated Griseoluteic Acid Biosynthetic Pathway for Heterologous Production

The 2024 elucidation of the complete griseoluteic acid biosynthetic gene cluster and the four essential modification enzymes (SgpH, SgpI, SgpK, SgpL) [3] provides a precise genetic blueprint for metabolic engineers. This pathway has been successfully reconstituted in Pseudomonas chlororaphis, a fast-growing host with high phenazine synthesis efficiency [3]. Researchers can now employ this characterized pathway for targeted production of GA, for combinatorial biosynthesis to generate novel phenazine derivatives, or as a modular system for investigating enzyme function. This scenario is directly supported by the biosynthetic evidence in Evidence Item 5.

Microbiology and Natural Product Chemistry: Using Griseoluteic Acid as an Authentic Standard for Metabolite Identification

Griseoluteic acid, first isolated and characterized from S. griseoluteus P510 [4] and confirmed by total synthesis [5], is a well-defined phenazine metabolite. Its known structure, chromatographic properties (e.g., HPLC behavior as described in the isolation protocol [4]), and spectral signatures (NMR, MS) make it a valuable authentic standard for dereplication studies in natural product discovery programs targeting phenazine-producing microorganisms. Researchers can use authentic GA to confirm the identity of metabolites in new bacterial extracts, as exemplified by its detection in Streptomyces sp. ICBB8198 [6]. This application is grounded in the characterization data from Evidence Items 4 and 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseoluteic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.